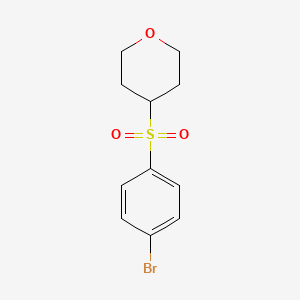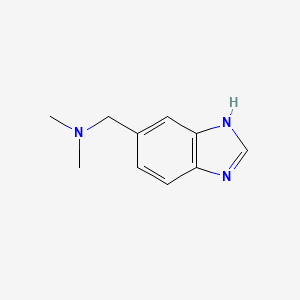
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where benzimidazole is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and requires heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and yield. The reaction conditions are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antiviral agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiparasitic, and anticancer activities . This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an antiparasitic agent.
Mebendazole: Another antiparasitic benzimidazole derivative.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its antimicrobial properties.
Uniqueness
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various research and industrial applications. Its potential therapeutic effects and stability further enhance its significance compared to other similar compounds.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(3H-benzimidazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)6-8-3-4-9-10(5-8)12-7-11-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
XETLKNRQQZJOMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



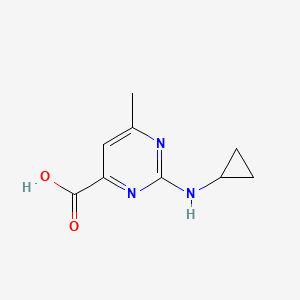
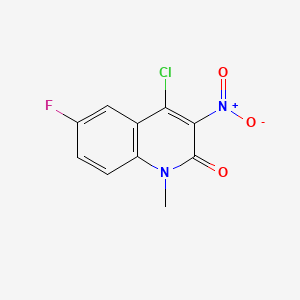
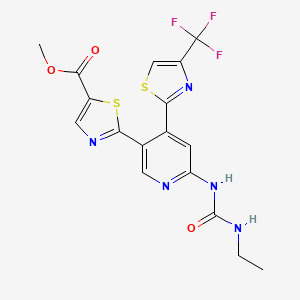
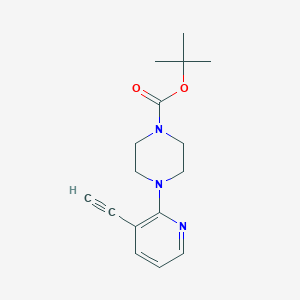
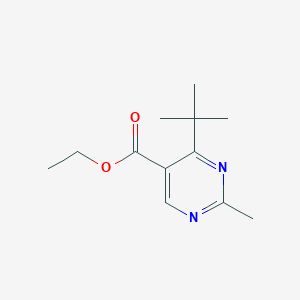
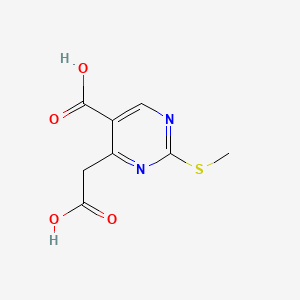

![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)


